molecular formula C21H28N2O3S B346268 1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine CAS No. 434301-65-2

1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Cat. No.: B346268
CAS No.: 434301-65-2
M. Wt: 388.5g/mol
InChI Key: OUYXFBGJVADPGB-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a trimethylbenzenesulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyphenol, is reacted with a suitable halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride.

    Nucleophilic Substitution: The 2-ethoxyphenyl chloride is then reacted with piperazine in the presence of a base, such as potassium carbonate, to form 1-(2-ethoxyphenyl)piperazine.

    Sulfonylation: The final step involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, as well as the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfide derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as receptors and enzymes.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
  • 1-(2-Ethoxyphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
  • 1-(2-Ethoxyphenyl)-4-(2,3,5-trimethylbenzenesulfonyl)piperazine

Uniqueness

1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the trimethyl groups on the benzenesulfonyl moiety. This unique structure can result in distinct pharmacological properties and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-5-26-20-9-7-6-8-19(20)22-12-14-23(15-13-22)27(24,25)21-11-10-16(2)17(3)18(21)4/h6-11H,5,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYXFBGJVADPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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